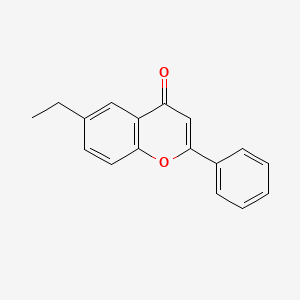

6-Ethylflavone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

288401-00-3 |

|---|---|

Molecular Formula |

C17H14O2 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

6-ethyl-2-phenylchromen-4-one |

InChI |

InChI=1S/C17H14O2/c1-2-12-8-9-16-14(10-12)15(18)11-17(19-16)13-6-4-3-5-7-13/h3-11H,2H2,1H3 |

InChI Key |

ILUYTTQELSQWNA-UHFFFAOYSA-N |

SMILES |

CCC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Ethylflavone

Introduction

Flavones are a significant class of flavonoids, a diverse group of polyphenolic secondary metabolites found throughout the plant kingdom.[1] Their core structure, 2-phenylchromen-4-one, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antioxidant, anti-inflammatory, antitumor, and anxiolytic effects.[2] The 6-ethylflavone, a synthetic derivative, is of particular interest to researchers for its potential pharmacological applications, necessitating robust and efficient synthetic methodologies for its production and the generation of analog libraries.

This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just procedural details but also the underlying mechanistic rationale and strategic considerations for each approach. We will explore the retrosynthetic logic, delve into the synthesis of key precursors, and detail the most prominent and field-proven methods for constructing the target molecule.

Retrosynthetic Analysis of this compound

A retrosynthetic approach to this compound reveals several logical disconnections of the chromen-4-one core. The most common strategies hinge on forming either the C2-C3 bond and the C4-O bond of the pyrone ring, or the C3-C4 bond and the C2-O bond. This analysis points to three primary synthetic strategies, each starting from the key intermediate, 2'-hydroxy-5'-ethylacetophenone .

Caption: Workflow for the Chalcone-based synthesis of this compound.

Experimental Protocol: Synthesis of this compound via the Chalcone Route

Part A: (E)-1-(5-ethyl-2-hydroxyphenyl)-3-phenylprop-2-en-1-one

-

Dissolve 2'-hydroxy-5'-ethylacetophenone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add an aqueous solution of potassium hydroxide (e.g., 40-50% w/v, 3.0 eq) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, pour the reaction mixture into a beaker containing crushed ice and acidify to pH 2-3 with cold dilute hydrochloric acid (e.g., 2 M HCl).

-

A yellow precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven.

-

The crude chalcone can be purified by recrystallization from ethanol.

Part B: this compound

-

To a solution of the 6-ethyl-2'-hydroxychalcone (1.0 eq) in dimethyl sulfoxide (DMSO), add a catalytic amount of iodine (I₂) (approx. 0.1-0.2 eq).

-

Heat the reaction mixture to 100-120 °C and stir for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into a beaker of cold water.

-

Add a saturated solution of sodium thiosulfate to quench any remaining iodine.

-

The precipitated solid is collected by vacuum filtration, washed with water, and dried.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).

Pathway B: The Baker-Venkataraman Rearrangement

This classical method provides a reliable route to flavones through the formation of a 1,3-diketone intermediate. [3][4][5][6] Step 1: Esterification of 2'-Hydroxy-5'-ethylacetophenone The phenolic hydroxyl group of 2'-hydroxy-5'-ethylacetophenone is first acylated, typically using benzoyl chloride in the presence of a base like pyridine, to yield 2-acetyl-4-ethylphenyl benzoate. [7] Step 2: Baker-Venkataraman Rearrangement The resulting ester is treated with a strong base (e.g., potassium hydroxide, sodium hydride) to induce an intramolecular Claisen condensation. [6]The base abstracts a proton from the α-methyl group, and the resulting enolate attacks the ester carbonyl, leading to a rearrangement that forms the 1-(5-ethyl-2-hydroxyphenyl)-3-phenylpropane-1,3-dione intermediate. [4] Step 3: Acid-Catalyzed Cyclization The 1,3-diketone is then cyclized under acidic conditions (e.g., glacial acetic acid with a catalytic amount of sulfuric acid). [7]Protonation of a carbonyl is followed by intramolecular nucleophilic attack from the phenolic hydroxyl group and subsequent dehydration to afford the final this compound.

Caption: Workflow for the Baker-Venkataraman synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Baker-Venkataraman Rearrangement

-

Esterification: Dissolve 2'-hydroxy-5'-ethylacetophenone (1.0 eq) in dry pyridine. Add benzoyl chloride (1.2 eq) dropwise while stirring. The reaction is often exothermic. Stir for 2-4 hours at room temperature. Pour the mixture into ice-cold dilute HCl to precipitate the ester. Filter, wash, and dry the product.

-

Rearrangement: Dissolve the ester (1.0 eq) in dry pyridine and add powdered potassium hydroxide (3.0 eq). Heat the mixture to 50-60 °C for 1-2 hours, during which the potassium salt of the diketone may precipitate. Cool the mixture, pour into ice water, and acidify with acetic acid or dilute HCl to precipitate the 1,3-diketone. Filter, wash, and dry.

-

Cyclization: Reflux the 1,3-diketone (1.0 eq) in glacial acetic acid with a catalytic amount of concentrated sulfuric acid (2-3 drops) for 1-2 hours. Cool the solution and pour it into ice water. The precipitated this compound is collected by filtration, washed with water, and purified by recrystallization.

Pathway C: The Allan-Robinson Reaction

The Allan-Robinson reaction is a one-pot method that condenses an o-hydroxyaryl ketone directly with an aromatic anhydride and its corresponding sodium salt to form the flavone. [8][9]For this compound, this involves heating 2'-hydroxy-5'-ethylacetophenone with benzoic anhydride and sodium benzoate.

The mechanism involves the formation of an enolate from the acetophenone, which attacks the anhydride. A series of acyl transfers and cyclization/dehydration steps, facilitated by the high temperature and basic conditions provided by the sodium benzoate, leads directly to the flavone product. [10]While synthetically direct, this method can sometimes suffer from lower yields compared to the more stepwise approaches.

Comparative Analysis of Synthesis Methods

| Method | Key Reagents | Number of Steps | Advantages | Disadvantages |

| Chalcone Route | KOH, EtOH, I₂, DMSO | 2 (from precursor) | High yields, versatile, well-documented, intermediates are easily isolated. [3][11] | Requires an oxidative cyclization step. |

| Baker-Venkataraman | Benzoyl Chloride, KOH, H₂SO₄ | 3 (from precursor) | Reliable, good yields, clean reactions. [4][7] | Multi-step process, requires isolation of two intermediates. |

| Allan-Robinson | Benzoic Anhydride, Sodium Benzoate | 1 (from precursor) | One-pot reaction, operationally simple. [8][9] | Can require high temperatures, yields may be variable. |

| Suzuki-Miyaura | 2-halo-6-ethylchromone, Phenylboronic acid, Pd catalyst | 2+ | Modern, powerful for analog synthesis, mild conditions. [12][13] | Requires synthesis of specific halogenated precursors. |

Conclusion

The synthesis of this compound can be effectively achieved through several established chemical pathways. The choice of method often depends on the desired scale, available starting materials, and the need for synthetic versatility. The Chalcone Route stands out for its high yields and reliability, making it a preferred method in many research settings. The Baker-Venkataraman Rearrangement offers a classic and robust alternative, while the Allan-Robinson Reaction provides the most direct, albeit sometimes lower-yielding, approach. As the field of medicinal chemistry continues to explore the potential of flavones, these fundamental synthetic strategies provide the essential tools for accessing this compound and its derivatives for further investigation.

References

-

A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. (2015). International Journal of Chemical Studies. [Link]

-

Allan–Robinson reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Baker–Venkataraman rearrangement. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. (2024). MDPI. [Link]

-

An optimized method for synthesis of 2'hydroxy chalcone. (n.d.). Asian Journal of Research in Chemistry. [Link]

-

Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation. (n.d.). PubMed. [Link]

-

Allan-Robinson. (n.d.). Name-Reaction.com. [Link]

-

Photo- and Electro-chemical Cyclization of Hydroxychalcones for the Synthesis of Flavonoids. (n.d.). Ulm University. [Link]

-

Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid. (2024). Journal of Nepal Chemical Society. [Link]

-

Synthesis Of Flavone Skeleton By Different Methods. (2013). Oriental Journal of Chemistry. [Link]

-

Synthesis of Flavone. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

-

Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (2013). PMC - NIH. [Link]

-

Baker-Venkataraman rearrangement. (n.d.). chemeurope.com. [Link]

-

Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. (n.d.). PMC - NIH. [Link]

-

Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Flavones and Related Compounds: Synthesis and Biological Activity. (n.d.). MDPI. [Link]

-

Allan-Robinson Reaction. (n.d.). Merck Index. [Link]

-

Stereoselective Synthesis of Flavonoids: A Brief Overview. (2023). PMC - NIH. [Link]

-

Eco-friendly and simple synthesis of some non-natural flavones through chalcones. (n.d.). Dhaka University Journal of Science. [Link]

-

Synthesis and Biological Evaluation of Newly Synthesized Flavones. (n.d.). Oriental Journal of Chemistry. [Link]

-

Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. (n.d.). NIH. [Link]

-

Preparation of flavanones (3, 4, and 5) via Claisen-Schmidt... (n.d.). ResearchGate. [Link]

-

Synthesis of Flavones from Substituted Benzaldehydes: Claisen - Schmidt Condensation. (2023). YouTube. [Link]

-

Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (n.d.). Academia.edu. [Link]

-

Flavonoids: biosynthesis, biological functions, and biotechnological applications. (n.d.). PMC. [Link]

Sources

- 1. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Newly Synthesized Flavones – Oriental Journal of Chemistry [orientjchem.org]

- 3. scispace.com [scispace.com]

- 4. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 5. Baker-Venkataraman_rearrangement [chemeurope.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]

- 9. Allan-Robinson Reaction [drugfuture.com]

- 10. mdpi.com [mdpi.com]

- 11. chemijournal.com [chemijournal.com]

- 12. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (PDF) Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids [academia.edu]

Preamble: Structuring the Inquiry into 6-Ethylflavone

Sources

- 1. Structure-activity relationships and molecular modeling analysis of flavonoids binding to the benzodiazepine site of the rat brain GABA(A) receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of flavonoids, isolated from Scutellaria baicalensis, binding to benzodiazepine site of GABA(A) receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular modeling and QSAR analysis of the interaction of flavone derivatives with the benzodiazepine binding site of the GABA(A) receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of flavone 6-substitutions on GABAA receptors efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological exploration of natural 6-hydroxy flavone: A promising moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Methylflavone ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. epa.gov [epa.gov]

biological activity of novel 6-Ethylflavone derivatives

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. [23]Flavonoids have demonstrated broad-spectrum activity against various bacteria and fungi. [24][25]Their mechanisms of action can include the disruption of the microbial cytoplasmic membrane, inhibition of nucleic acid synthesis, and suppression of energy metabolism. [24]A study reporting the antibacterial activity of a synthetic 8-ethylflavone derivative against S. aureus and E. coli lends strong support to the potential of ethyl-substituted flavones as a class of antimicrobial compounds. [23]

Methodologies for Biological Evaluation

To validate the therapeutic potential of novel this compound derivatives, a series of standardized in vitro assays are essential. The following protocols provide a robust framework for initial screening.

Experimental Protocol 1: MTT Assay for Anticancer Cytotoxicity

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Protocol 2: Griess Assay for Nitric Oxide (NO) Inhibition

This assay is used to assess the anti-inflammatory activity by measuring the accumulation of nitrite, a stable product of NO, in cell culture supernatants.

-

Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

-

Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation & Reading: Incubate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control.

Experimental Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Data Presentation and Interpretation

The effective presentation of quantitative data is critical for comparing the potency of different derivatives and for establishing structure-activity relationships (SAR).

Table 1: Illustrative In Vitro Anticancer Activity of Novel this compound Derivatives (IC₅₀ in µM)

| Compound ID | B-Ring Substitution | IC₅₀ (MCF-7) | IC₅₀ (HCT-116) |

| 6E-F1 | 4'-Hydroxy | 12.5 | 15.2 |

| 6E-F2 | 4'-Methoxy | 8.1 | 10.4 |

| 6E-F3 | 3',4'-Dihydroxy | 5.3 | 7.8 |

| 6E-F4 | 4'-Chloro | 2.7 | 4.1 |

| Doxorubicin | (Positive Control) | 0.8 | 1.1 |

Data are hypothetical and for illustrative purposes only.

Table 2: Illustrative Anti-inflammatory Effects of Novel this compound Derivatives on LPS-Stimulated Macrophages

| Compound ID | Concentration (µM) | % NO Inhibition |

| 6E-F1 | 10 | 45.2% |

| 6E-F2 | 10 | 68.9% |

| 6E-F3 | 10 | 75.4% |

| 6E-F4 | 10 | 88.1% |

| L-NAME | 10 | 95.0% |

Data are hypothetical and for illustrative purposes only. L-NAME is a standard iNOS inhibitor.

Conclusion and Future Directions

The exploration of novel this compound derivatives represents a promising frontier in the field of medicinal chemistry. The strategic introduction of an ethyl group at the C6 position of the flavone scaffold offers a compelling strategy to enhance lipophilicity and modulate interactions with key biological targets implicated in cancer, inflammation, and microbial infections. The synthetic accessibility of these compounds, coupled with their potential for potent and selective biological activity, makes them attractive candidates for further drug development.

Future research should focus on:

-

Synthesis of a diverse library: Expanding the range of substitutions on the B-ring to build a comprehensive structure-activity relationship (SAR) profile.

-

In-depth mechanistic studies: Utilizing techniques such as Western blotting, qPCR, and kinase assays to confirm the proposed molecular targets and signaling pathway modulation.

-

In vivo validation: Progressing the most potent lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Exploration of other therapeutic areas: Investigating the potential of this compound derivatives in neurodegenerative diseases and metabolic disorders, where flavonoids have also shown promise.

By systematically applying the principles and methodologies outlined in this guide, the scientific community can unlock the full therapeutic potential of this novel class of synthetic flavonoids.

References

- Maleki, S. J., Crespo, J. F., & Cabanillas, B. (2019). Anti-inflammatory effects of flavonoids. Food chemistry, 299, 125124.

- Ren, W., Qiao, Z., Wang, H., Zhu, L., & Zhang, L. (2003). Flavonoids: promising anticancer agents. Medicinal research reviews, 23(4), 519-534.

- Samant, P. P., & Semmar, N. (2017). PI3K/Akt/mTOR pathway in breast cancer: a novel therapeutic target. Medical oncology, 34(6), 1-10.

- Spencer, J. P. (2008). Flavonoids: modulators of brain function?. British Journal of Nutrition, 99(E-S1), ES60-ES77.

- Agati, G., Azzarello, E., Pollastri, S., & Tattini, M. (2012). Flavonoids as antioxidants in plants: location and functional significance. Plant Science, 196, 67-76.

- Anand, U., Nandy, S., Mundhra, A., Das, N., Pandey, D. K., & Dey, A. (2020). A review on the role of flavonoids for the management of neurodegenerative diseases. International Journal of Molecular Sciences, 21(11), 3974.

- Sabale, P., Potey, L., Sayyad, N., & Rahangdale, P. (2018). Design, Synthesis and Pharmacological Screening of Novel Flavone Derivatives. Journal of Drug Delivery and Therapeutics, 8(5-s), 143-150.

- Al-Khayri, J. M., Sahana, G. R., Nagella, P., & Joseph, B. (2018). Flavonoids as potential therapeutic agents. In Plant Bioactives and Drug Discovery (pp. 257-283). Springer, Cham.

- Catarinella, G., & Tringali, C. (2021). Methoxyflavones: A Promising Class of Natural Products with Anticancer Activity. Molecules, 26(11), 3243.

- Kumar, P., Kumar, R., & Prasad, D. N. (2019). Synthetic flavonols and flavones: A future perspective as anticancer agents. Pakistan journal of pharmaceutical sciences, 32(3).

- Singh, M., & Singh, N. (2014). Flavonoids: A large family of plant secondary metabolites. International Journal of Pharmaceutical Sciences and Research, 5(5), 1735.

- Winklewska-Sznajder, M., Szterk, A., & Waszkielewicz, A. M. (2019). Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds. Molecules, 24(19), 3467.

- Zhao, Y., Liu, Y., & Zhang, C. (2018). Synthesis of Flavone Derivatives via N-Amination and Evaluation of Their Anticancer Activities. Molecules, 23(11), 2933.

- Boubakeur, A., et al. (2023). Antimicrobial Activities and Mode of Flavonoid Actions. Molecules, 28(3), 1013.

- Ravishankar, D., Watson, K. A., Greco, F., & Osborn, H. M. I. (2016). Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity. RSC advances, 6(69), 64544-64556.

- Panche, A. N., Diwan, A. D., & Chandra, S. R. (2016). Flavonoids: an overview. Journal of nutritional science, 5.

- Wang, X., Wang, Z., Caughey, G. E., & Liang, X. (2015). 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di-and Polyhydroxylated Flavones in Kidney Mesangial Cells. PloS one, 10(2), e0116409.

- de Oliveira, A. B., de Souza, L. K. H., & de Alencar, M. V. O. B. (2021).

- Serafini, M., Peluso, I., & Raguzzini, A. (2010). Flavonoids as anti-inflammatory agents. Proceedings of the Nutrition Society, 69(3), 273-278.

- Ravishankar, D., Watson, K. A., Greco, F., & Osborn, H. M. I. (2016).

- Winklewska-Sznajder, M., Szterk, A., & Waszkielewicz, A. M. (2019).

- Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013.

- Ganesan, K., & Xu, B. (2017). A critical review on isoflavones: pharmacology, clinical applications, and safety concerns. Journal of agricultural and food chemistry, 65(47), 10096-10109.

- Sim, G. S., Lee, B. C., & Cho, H. S. (2019). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 24(16), 2956.

- Cushnie, T. P. T., & Lamb, A. J. (2005). Antimicrobial activity of flavonoids. International journal of antimicrobial agents, 26(5), 343-356.

- Lee, C. H., & Lee, J. Y. (1995). Flavones. 3. Synthesis, biological activities, and conformational analysis of isoflavone derivatives and related compounds. Journal of medicinal chemistry, 38(17), 3297-3304.

- Boumendjel, A., et al. (2023). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. MDPI.

- Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. SciSpace.

- Singh, A., & Sharma, P. K. (2017). Flavone Analogues as Antimicrobial Agents. Current Bioactive Compounds, 13(2), 118-126.

- Li, C. H., & Lin, C. N. (2002). A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. Molecules, 7(5), 425-431.

- Lee, Y. R., & Kim, Y. S. (2018). Synthetic Studies toward 5, 6, 7, 3′, 4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules, 23(7), 1690.

- Zhang, Y., et al. (2018). 3-Hydroxyflavone derivatives synthesized by a new simple method as chemosensors for cyanide anions.

Sources

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. mdpi.com [mdpi.com]

- 3. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. "6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Acti" by Xing Wang, Zhiwei Wang et al. [scholarscompass.vcu.edu]

- 9. In Silico Study and Bioprospection of the Antibacterial and Antioxidant Effects of Flavone and Its Hydroxylated Derivatives [mdpi.com]

- 10. Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds | MDPI [mdpi.com]

- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 12. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flavones. 3. Synthesis, biological activities, and conformational analysis of isoflavone derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

Introduction: The Context of 6-Ethylflavone in Flavonoid Research

An In-depth Technical Guide to the Physicochemical Properties of 6-Ethylflavone

Prepared by: Gemini, Senior Application Scientist

Flavonoids are a vast and diverse class of polyphenolic compounds found throughout the plant kingdom, forming an integral part of the human diet.[1] Their characteristic C6-C3-C6 carbon skeleton gives rise to a multitude of derivatives, including flavones, flavonols, and isoflavones, each with unique chemical properties and biological activities.[2] These compounds are of significant interest to researchers in medicinal chemistry, pharmacology, and drug development due to their well-documented antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The biological and pharmacological activities of flavonoids are intimately linked to their molecular structure, including the nature and position of substituents on the core flavone nucleus.

This guide focuses on a specific, synthetically derived member of this class: this compound. While not as extensively studied as its naturally occurring counterparts, understanding the physicochemical properties of this compound is crucial for predicting its behavior in biological systems, designing novel derivatives with enhanced therapeutic potential, and developing robust analytical methods for its detection and quantification. This document provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its potential biological significance.

Core Physicochemical Properties of this compound

Direct experimental data for this compound is limited in the available literature. However, we can predict its properties with a high degree of confidence by extrapolating from the well-characterized parent compound, flavone, and considering the influence of the ethyl substituent at the 6-position.

| Property | Value (Predicted/Calculated) | Basis for Prediction/Calculation |

| Molecular Formula | C₁₇H₁₄O₂ | Calculated based on the structure of flavone with an added C₂H₄ group. |

| Molecular Weight | 250.29 g/mol | Calculated from the molecular formula. |

| Melting Point | Approx. 85-95 °C | The melting point of the parent flavone is 94-97 °C. The ethyl group may slightly lower the melting point due to a minor disruption in crystal packing. |

| Boiling Point | > 300 °C | Flavones generally have high boiling points. |

| Appearance | White to off-white crystalline powder | Based on the typical appearance of flavone and its simple derivatives. |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, DMSO, acetone, and chloroform. | Flavonoids are generally poorly soluble in water.[4] The addition of the nonpolar ethyl group is expected to further decrease aqueous solubility and enhance solubility in organic solvents. |

| pKa | Weakly acidic | Flavonoids are generally considered weak acids.[5] The ethyl group is not expected to significantly alter the pKa compared to the parent flavone. |

Spectroscopic Profile of this compound

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections detail the predicted spectral characteristics based on the known spectra of flavone and related substituted flavonoids.[6][7]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show characteristic signals for the flavone backbone, with additional signals corresponding to the ethyl group. The ethyl group, being an electron-donating group, will cause slight upfield shifts in the signals of the neighboring aromatic protons.

-

Ethyl Group: A triplet at approximately 1.2-1.4 ppm (CH₃) and a quartet at approximately 2.7-2.9 ppm (CH₂).

-

Aromatic Protons (A-Ring): The protons on the A-ring (H-5, H-7, H-8) will appear as multiplets or doublets in the range of 7.3-8.2 ppm. The exact shifts will be influenced by the ethyl group at the 6-position.

-

Aromatic Protons (B-Ring): The protons on the B-ring will appear as multiplets in the range of 7.4-8.0 ppm.

-

H-3 Proton: A singlet at approximately 6.8-7.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a carbon fingerprint of the molecule. The predicted chemical shifts are based on the known spectrum of flavone, with adjustments for the ethyl substituent.[8]

-

Carbonyl Carbon (C-4): ~178 ppm

-

Aromatic Carbons: 118-163 ppm

-

Ethyl Group Carbons: ~15 ppm (CH₃) and ~28 ppm (CH₂)

UV-Visible Spectroscopy

The UV-Vis spectrum of flavonoids typically shows two major absorption bands.[9][10][11] For this compound in a solvent like methanol or ethanol, the expected absorption maxima are:

-

Band I: 300-380 nm, corresponding to the cinnamoyl system (B-ring and the heterocyclic C-ring).

-

Band II: 240-280 nm, corresponding to the benzoyl system (A-ring).

Mass Spectrometry

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound.[12][13][14]

-

Molecular Ion Peak (M⁺): Expected at m/z = 250.

-

Key Fragmentation: The fragmentation of the flavone core is well-understood and typically involves a retro-Diels-Alder (rDA) reaction, leading to characteristic fragments of the A and B rings. The presence of the ethyl group will lead to additional fragmentation pathways, such as the loss of a methyl radical (•CH₃) to give a fragment at m/z = 235, or the loss of an ethyl radical (•C₂H₅) to give a fragment at m/z = 221.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound.

Proposed Synthesis of this compound via the Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a classic and reliable method for the synthesis of flavones.[2][5][15][16][17] The proposed synthesis of this compound starts from the commercially available 4-ethylphenol.

Step 1: Acetylation of 4-ethylphenol

-

To a solution of 4-ethylphenol in a suitable solvent (e.g., dichloromethane), add an excess of acetic anhydride and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-ethylphenyl acetate.

Step 2: Fries Rearrangement to 2-hydroxy-5-ethylacetophenone

-

Heat a mixture of 4-ethylphenyl acetate and anhydrous aluminum chloride (AlCl₃) without a solvent.

-

Maintain the temperature at approximately 160-170 °C for 2-3 hours.

-

Cool the reaction mixture and carefully add dilute hydrochloric acid.

-

Extract the product, 2-hydroxy-5-ethylacetophenone, with an organic solvent.

-

Purify the product by column chromatography or recrystallization.

Step 3: Benzoylation to form the ester

-

Dissolve 2-hydroxy-5-ethylacetophenone in pyridine.

-

Add benzoyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into ice-water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, water, and brine.

-

Dry the organic layer and concentrate to obtain the benzoyl ester.

Step 4: Baker-Venkataraman Rearrangement

-

Dissolve the benzoyl ester in a suitable solvent like pyridine or acetone.

-

Add a base such as potassium hydroxide or potassium carbonate and stir at room temperature for 3-4 hours.[2]

-

Acidify the reaction mixture to precipitate the 1,3-diketone intermediate.

-

Filter and wash the solid with water.

Step 5: Cyclization to this compound

-

Dissolve the 1,3-diketone in glacial acetic acid.

-

Add a catalytic amount of a strong acid like sulfuric acid.

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture and pour it into ice-water to precipitate this compound.

-

Filter, wash with water, and dry the crude product.

Purification and Characterization Workflow

The synthesized this compound must be purified and its structure confirmed.

Step 1: Purification

-

Perform column chromatography on the crude product using a silica gel stationary phase.

-

Elute with a gradient of ethyl acetate in hexane to separate the desired product from impurities.

-

Combine the fractions containing the pure product, as determined by thin-layer chromatography (TLC).

-

Remove the solvent under reduced pressure.

-

Recrystallize the purified product from a suitable solvent system (e.g., ethanol/water) to obtain fine crystals.

Step 2: Characterization

-

Melting Point: Determine the melting point of the purified crystals using a calibrated melting point apparatus. A sharp melting point range indicates high purity.

-

Spectroscopic Analysis:

-

Record the ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.

-

Obtain a UV-Vis spectrum to determine the absorption maxima.

-

Perform high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

-

-

Purity Analysis: Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC).

Determination of Melting Point

-

Place a small amount of the finely powdered, dry sample into a capillary tube, sealed at one end.

-

Tap the tube gently to pack the sample to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 15-20 °C of the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

Determination of Solubility

-

Add a known amount (e.g., 1-5 mg) of this compound to a vial.

-

Add a measured volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, DMSO).

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the compound is soluble at that concentration.

-

If the solid does not dissolve, the compound is considered sparingly soluble or insoluble. This can be quantified further using techniques like HPLC to measure the concentration of the dissolved compound in a saturated solution.

Potential Biological Activities

-

Antioxidant Activity: The flavone core can scavenge free radicals.

-

Anti-inflammatory Effects: Flavonoids can modulate inflammatory pathways.[2]

-

Anticancer Properties: Many flavones exhibit cytotoxic effects against various cancer cell lines.[3]

-

Enzyme Inhibition: Flavonoids are known to inhibit a variety of enzymes.

The presence of the ethyl group at the 6-position may influence the lipophilicity of the molecule, potentially affecting its cell membrane permeability and interaction with biological targets. Further research is needed to elucidate the specific biological activities of this compound.

References

Sources

- 1. Flavonoid - Wikipedia [en.wikipedia.org]

- 2. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavones and Related Compounds: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aidic.it [aidic.it]

- 5. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 6. Chemical synthesis and some properties of 6-substituted flavins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A predictive tool for assessing (13)C NMR chemical shifts of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nepjol.info [nepjol.info]

- 11. researchgate.net [researchgate.net]

- 12. Flavone [webbook.nist.gov]

- 13. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis Of Flavone Skeleton By Different Methods – Oriental Journal of Chemistry [orientjchem.org]

- 16. books.rsc.org [books.rsc.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

Initial In Vitro Evaluation of 6-Ethylflavone Bioactivity: A Strategic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical framework for the initial in vitro screening of 6-Ethylflavone, a synthetic flavonoid derivative. As direct biological data on this specific molecule is not extensively documented, this guide establishes a logical, multi-tiered screening cascade based on the well-characterized activities of the broader flavone class. The core philosophy of this guide is not merely to provide protocols, but to instill a strategic approach that prioritizes causality, experimental integrity, and the generation of robust, decision-driving data.

We will proceed from foundational physicochemical characterization to a tiered assessment of its potential antioxidant, anti-inflammatory, and cytotoxic activities. Each stage is designed to yield critical data that will inform the subsequent steps and ultimately define the most promising therapeutic avenues for this compound.

Part 1: Foundational Physicochemical & Stability Profiling

The Rationale (Expertise & Experience): The most elegantly designed bioassay will fail if the test compound is not adequately solubilized or degrades during the experiment. Before initiating any cell-based assays, it is imperative to understand the fundamental behavior of this compound in the context of an in vitro environment. Neglecting this step is a primary source of experimental irreproducibility.

Trustworthiness through Self-Validation: The data from this preliminary phase validates the stock solutions and treatment concentrations used in all subsequent bioassays.

Solubility Determination

The lipophilic nature of the flavone backbone, combined with an ethyl group, suggests poor aqueous solubility. Dimethyl sulfoxide (DMSO) is the default solvent for initial testing.[1][2]

Protocol 1: Empirical Solubility Assessment in DMSO

-

Preparation: Accurately weigh 1-2 mg of this compound into a clear glass vial.

-

Solvent Addition: Add a precise volume of high-purity DMSO (e.g., 100 µL) to achieve a high target concentration (e.g., 10-20 mg/mL or ~40-80 mM).

-

Dissolution: Vortex vigorously for 2-5 minutes at room temperature. Use a sonicating water bath if necessary.

-

Visual Inspection: Carefully inspect the solution against a dark background for any visible particulates. If fully dissolved, this establishes a minimum solubility and can serve as the primary stock concentration.

-

Documentation: Record the final concentration in both mg/mL and Molarity. This stock solution must be stored in an amber vial at -20°C or -80°C to protect from light.[3]

Stability in Cell Culture Medium

A compound's stability can be compromised by the pH (~7.4), aqueous nature, and enzymatic components of complete cell culture medium.[4][5]

Protocol 2: Media Stability Quick-Test

-

Preparation: Prepare a working concentration of this compound (e.g., 100 µM) in your intended complete cell culture medium (e.g., DMEM + 10% FBS). Prepare a "vehicle control" with the same final concentration of DMSO (typically ≤0.5%).

-

Incubation: Incubate the solution under standard cell culture conditions (37°C, 5% CO₂) for the duration of your longest planned experiment (e.g., 72 hours).

-

Precipitation Check: At intervals (0, 24, 48, 72 hours), visually inspect the medium for any signs of precipitation or color change. A simple method is to withdraw a sample, centrifuge at high speed (e.g., >10,000 x g) for 15 minutes, and check for a pellet.[6]

-

Bioactivity Confirmation (Optional but Recommended): At each time point, test the biological activity of the stored medium using a rapid assay (e.g., DPPH) to confirm the compound remains active. A significant loss of activity would indicate degradation.

Part 2: Tier 1 Bioactivity Screening - Antioxidant Potential

The Rationale: Many flavonoids exert their biological effects by modulating cellular redox status.[7] Assessing both chemical and cell-based antioxidant activity provides a comprehensive initial screen. We begin with a simple chemical assay (DPPH) for a baseline and then move to a more biologically relevant cell-based assay (CAA).

DPPH Radical Scavenging (Chemical Assay)

This assay provides a rapid measure of the compound's intrinsic ability to scavenge a stable free radical.[8][9]

Protocol 3: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

DPPH Working Solution (approx. 0.1 mM): Dissolve ~4 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol. Dilute this stock with methanol to achieve an absorbance of 1.0 ± 0.1 at 517 nm. Prepare this solution fresh and protect it from light.[10]

-

Test Samples: Prepare a serial dilution of this compound in methanol (e.g., 1 µM to 200 µM).

-

Positive Control: Prepare a similar serial dilution of Quercetin or Ascorbic Acid.

-

-

Assay Procedure (96-well plate):

-

Add 100 µL of each sample, control, or methanol (for the blank) to respective wells.

-

Initiate the reaction by adding 100 µL of the DPPH working solution to all wells.

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

-

Measurement: Read the absorbance at 517 nm using a microplate reader.

-

Calculation:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot % Inhibition vs. Concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

-

Cellular Antioxidant Activity (CAA) Assay

This assay measures antioxidant capacity within a living cell, accounting for bioavailability and metabolism, making it a superior predictor of in vivo efficacy.[3][11][12]

Protocol 4: Cellular Antioxidant Activity (CAA) Assay

-

Cell Seeding: Seed HepG2 cells at a density of 6 x 10⁴ cells/well into a 96-well black, clear-bottom plate. Incubate for 24 hours until confluent.

-

Probe & Compound Loading:

-

Remove growth medium and wash cells once with PBS.

-

Add 100 µL of treatment medium containing 25 µM 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) plus the desired concentration of this compound or Quercetin (positive control). Control wells receive DCFH-DA only.

-

Incubate for 1 hour at 37°C.

-

-

Oxidative Stress Induction:

-

Remove treatment solution and wash the cell monolayer gently with PBS.

-

Add 100 µL of 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) solution to all wells to induce peroxyl radical formation.

-

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure fluorescence (Excitation: 485 nm, Emission: 538 nm) every 5 minutes for 1 hour.

-

Data Analysis:

-

Calculate the area under the curve (AUC) for each well.

-

Calculate CAA units using the formula: CAA Unit = 100 - (AUC_sample / AUC_control) * 100.

-

Express results as micromoles of Quercetin Equivalents (QE) by comparing to the Quercetin standard curve.

-

Table 1: Representative Data for Tier 1 Antioxidant Screening

| Compound | DPPH IC50 (µM) | CAA Value (µmol QE / 100 µmol) |

|---|---|---|

| This compound | Experimental Data | Experimental Data |

| Quercetin (Control) | ~8 | ~10-15 |

| Ascorbic Acid (Control)| ~30 | Not typically used in CAA |

Part 3: Tier 2 Bioactivity Screening - Anti-inflammatory & Cytotoxic Potential

The Rationale: If antioxidant activity is observed, the next logical step is to investigate downstream biological functions. Flavonoids are potent modulators of inflammatory pathways and can exhibit selective cytotoxicity against cancer cells.[13][14][15] These assays will determine if this compound possesses these more complex bioactivities.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition

The inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages is a classic and robust indicator of anti-inflammatory potential.[16][17]

Protocol 5: Griess Assay for Nitrite Determination

-

Cell Seeding: Seed RAW 264.7 murine macrophages at 5 x 10⁵ cells/well in a 24-well plate and allow them to adhere overnight.

-

Treatment:

-

Carefully remove the culture medium.

-

Add fresh medium containing various concentrations of this compound (e.g., 1-100 µM).

-

Pre-incubate for 1-2 hours.

-

Stimulate inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

-

Incubation: Incubate for 24 hours at 37°C.

-

Griess Reaction (in a new 96-well plate):

-

Measurement: Read absorbance at 540-550 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

-

Parallel Viability Check: It is critical to run a parallel plate under the same conditions and perform an MTT assay (see Protocol 6) to ensure that the reduction in NO is not simply due to cytotoxicity.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[20][21] We will screen against a representative cancer cell line (e.g., HeLa or A549) and a non-cancerous cell line (e.g., fibroblasts) to assess for selective cytotoxicity.

Protocol 6: MTT Cell Viability Assay

-

Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing a serial dilution of this compound (e.g., 0.1 µM to 200 µM). Include a vehicle control (DMSO) and a positive control for cell death (e.g., Doxorubicin).

-

Incubation: Incubate for 48 or 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm (with a reference wavelength of ~620 nm).

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each cell line.

Mechanistic Insight: Cell Cycle Analysis

If significant cytotoxicity is observed, a cell cycle analysis can provide the first clues into the mechanism of action—whether the compound inhibits proliferation by arresting cells in a specific phase.[22]

Protocol 7: Propidium Iodide Staining for Cell Cycle Analysis

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around its IC50 value for 24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

-

Fixation: Resuspend the cell pellet (~1x10⁶ cells) in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate for at least 2 hours at 4°C (or store long-term at -20°C).[23]

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the pellet with PBS.

-

Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[24]

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Part 4: Visualization of Workflows & Potential Mechanisms

Diagrams are essential for conceptualizing experimental flow and hypothetical mechanisms.

Caption: Experimental workflow for the in vitro evaluation of this compound.

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. gchemglobal.com [gchemglobal.com]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. zen-bio.com [zen-bio.com]

- 7. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts [mdpi.com]

- 13. Flavonoids as anti-inflammatory agents | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

- 14. chsjournal.org [chsjournal.org]

- 15. mdpi.com [mdpi.com]

- 16. Molecular Mechanisms of Anti-Inflammatory Activity Mediated by Flavonoids - ProQuest [proquest.com]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 24. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

Unlocking the Therapeutic Promise of 6-Ethylflavone: A Technical Guide to Putative Target Identification and Validation

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids represent a vast and promising class of natural compounds with a diverse range of pharmacological activities. Within this family, synthetic derivatives offer the potential for enhanced potency, selectivity, and drug-like properties. 6-Ethylflavone, a synthetic flavone, stands as a molecule of interest, yet its specific biological targets and therapeutic potential remain largely unexplored. This in-depth technical guide synthesizes the current understanding of flavone pharmacology, with a particular focus on structure-activity relationships related to substitutions at the 6-position of the flavone scaffold. By extrapolating from data on structurally similar compounds, such as 6-methylflavone and 6-methoxyflavone, we propose a rational, evidence-based framework for identifying and validating the therapeutic targets of this compound. This guide provides a comprehensive roadmap for researchers, outlining putative target classes, detailed experimental protocols for target deconvolution, and the logical underpinnings of a robust target validation strategy.

Introduction: The Rationale for Investigating this compound

Flavonoids, characterized by a C6-C3-C6 backbone, are well-documented modulators of numerous cellular signaling pathways. Their biological effects are diverse, encompassing anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] The specific biological activity of a flavonoid is intimately linked to its substitution pattern, including the number and position of hydroxyl, methoxy, and other functional groups.[4][5][6] Synthetic modifications to the flavonoid scaffold, such as the introduction of an ethyl group at the 6-position, can significantly alter the molecule's physicochemical properties, potentially leading to improved bioavailability, target affinity, and novel mechanisms of action.

While direct experimental data on this compound is scarce, the known bioactivities of flavones with substitutions at the C6 position provide a strong foundation for hypothesizing its therapeutic potential. For instance, 6-methoxyflavone has been shown to suppress neuroinflammation and induce S-phase arrest in cancer cells, while 6-hydroxyflavone exhibits potent anti-inflammatory activity.[7][8] These findings suggest that the 6-position of the flavone A-ring is a critical determinant of biological function, making this compound a compelling candidate for therapeutic development. This guide will, therefore, focus on three primary areas of investigation where this compound is likely to exert its effects: oncology, inflammation, and neuroprotection.

Putative Therapeutic Target Classes for this compound

Based on the established pharmacology of structurally related flavones, we can logically infer several potential target classes for this compound. The ethyl group at the 6-position, being more lipophilic than a methyl or methoxy group, may enhance interactions with hydrophobic pockets in target proteins.

Oncology Targets

Flavonoids are known to interfere with multiple stages of tumorigenesis, including proliferation, angiogenesis, and metastasis.[9][10][11] The anticancer effects of many flavones are attributed to their ability to modulate the activity of key signaling proteins.

-

Cyclin-Dependent Kinases (CDKs): Flavonoids, including the synthetic flavone flavopiridol, are known to inhibit CDKs, leading to cell cycle arrest.[12] 6-Methoxyflavone has been specifically shown to induce S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway.[7] Given this precedent, CDK2, in complex with Cyclin A2, represents a high-priority putative target for this compound.

-

Protein Kinase C (PKC): Certain flavonoids can modulate PKC activity, an enzyme family implicated in tumor promotion and other cellular processes.[13]

-

Topoisomerases: Some flavonoids can inhibit topoisomerases, enzymes critical for DNA replication and repair in rapidly dividing cancer cells.[11]

Inflammation-Modulating Targets

The anti-inflammatory properties of flavonoids are well-established and are often mediated through the inhibition of pro-inflammatory enzymes and signaling pathways.[4][14][15]

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Many flavones exert their anti-inflammatory effects by inhibiting the NF-κB pathway, a central regulator of the inflammatory response.[14] 6-methoxyflavone has been shown to suppress neuroinflammation by inhibiting this pathway.[7]

-

Mitogen-Activated Protein Kinases (MAPKs): The MAPK signaling cascades (including ERK, JNK, and p38) are crucial in mediating inflammatory responses, and are known targets of various flavones.[14]

-

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): These enzymes are responsible for the production of key inflammatory mediators, and their expression is often upregulated during inflammation. The potent anti-inflammatory effect of 6-methoxyflavone has been linked to the inhibition of iNOS expression.[8]

Neuroprotective Targets

Flavonoids have demonstrated the ability to protect neurons from various insults and may have therapeutic potential in neurodegenerative diseases.[5][16][17]

-

GABA-A Receptors: Some flavones can modulate the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This modulation can lead to neuroprotective effects.

-

Beta-secretase 1 (BACE1): Inhibition of BACE1, an enzyme involved in the production of amyloid-beta peptides, is a key therapeutic strategy for Alzheimer's disease. Certain flavonoids have been identified as BACE1 inhibitors.[2]

-

Nrf2 Signaling Pathway: Activation of the Nrf2 pathway, a key regulator of cellular antioxidant responses, is a mechanism by which some flavonoids exert their neuroprotective effects.

A Roadmap for Target Identification and Validation

A multi-pronged approach is essential for the definitive identification and validation of this compound's therapeutic targets. This involves a combination of computational, biochemical, and cell-based methodologies.

Phase 1: Target Identification

The initial phase focuses on generating a list of candidate protein targets.

Computational methods can provide initial hypotheses about potential targets by comparing the structure of this compound to libraries of known bioactive compounds and their targets.

Experimental Protocol: Ligand-Based Virtual Screening

-

Compound Database Preparation: Compile a database of known active ligands for the putative target classes (kinases, inflammatory mediators, etc.).

-

Pharmacophore Modeling: Generate pharmacophore models based on the common features of the known active ligands.

-

Virtual Screening: Screen a 3D conformational database of this compound against the generated pharmacophore models to identify potential matches.

-

Molecular Docking: Perform molecular docking studies of this compound into the binding sites of the top-ranked candidate proteins to predict binding affinity and mode of interaction.

This approach aims to physically isolate the protein targets of this compound from a complex biological sample.

Experimental Protocol: Affinity Chromatography

-

Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization on a solid support (e.g., agarose beads).

-

Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line (e.g., a cancer cell line for oncology targets, or a microglial cell line for neuroinflammation targets).

-

Affinity Chromatography: Incubate the cell lysate with the this compound-immobilized beads. Wash away non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Logical Relationship: Target Identification Workflow

Caption: Hypothesized anti-inflammatory signaling pathway modulated by this compound.

Conclusion and Future Directions

This guide provides a structured and scientifically grounded framework for the elucidation of the therapeutic targets of this compound. By leveraging the existing knowledge of flavone pharmacology and employing a systematic approach to target identification and validation, researchers can efficiently navigate the early stages of drug discovery for this promising compound. The proposed workflows, from in silico screening to cell-based validation, are designed to be self-validating, ensuring a high degree of confidence in the identified targets.

Future research should focus on executing these experimental plans to generate robust data on the molecular mechanisms of this compound. Positive outcomes from these studies will pave the way for preclinical in vivo studies to assess the efficacy and safety of this compound in relevant disease models, ultimately unlocking its full therapeutic potential.

References

-

Wang, Y., et al. (2021). Anti-Inflammation Activity of Flavones and Their Structure–Activity Relationship. Journal of Agricultural and Food Chemistry, 69(26), 7285-7302. [Link] [4][14]2. León-González, A. J., et al. (2015). Neuroprotective Actions of Flavones and Flavonols: Mechanisms and Relationship to Flavonoid Structural Features. Current Topics in Medicinal Chemistry, 15(2), 111-123. [Link] [16]3. Ren, W., et al. (2019). Flavonoids: promising anticancer agents. Medicinal Research Reviews, 39(4), 1363-1393.

-

BioCrick. 6-Methoxyflavone. [Link] [18]5. Panche, A. N., et al. (2016). Flavonoids: an overview. Journal of nutritional science, 5, e47.

Sources

- 1. Flavonoids as anticancer agents: structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flavonoids as Anticancer Agents: Structure-Activity Relationship ...: Ingenta Connect [ingentaconnect.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Neuroprotective Actions of Flavones and Flavonols: Mechanisms and...: Ingenta Connect [ingentaconnect.com]

- 17. Anti-Neurodegenerating Activity: Structure-Activity Relationship Analysis of Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 6-Methoxyflavone | CAS:26964-24-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

An In-depth Technical Guide to the Structure Elucidation and Spectral Analysis of 6-Ethylflavone

For Researchers, Scientists, and Drug Development Professionals

Foreword

The world of flavonoids is a vast and intricate tapestry of chemical structures, each with its own unique biological story. As a Senior Application Scientist, I have witnessed firsthand the critical importance of precise structural elucidation in unlocking the therapeutic potential of these fascinating molecules. This guide is born out of a necessity to provide a clear, practical, and scientifically rigorous framework for understanding a specific member of this family: 6-Ethylflavone. We will move beyond theoretical discussions to delve into the practical causality behind experimental choices, ensuring that every protocol is a self-validating system. This document is designed not as a rigid set of instructions, but as a dynamic guide to empower researchers in their quest to confidently identify and characterize this compound and its analogs.

The this compound Molecule: An Introduction

This compound is a synthetic flavonoid derivative characterized by the core flavone structure (2-phenyl-4H-1-benzopyran-4-one) with an ethyl group substituted at the 6-position of the A-ring. While not as extensively studied as some naturally occurring flavonoids, its synthetic nature allows for targeted investigations into the structure-activity relationships of alkyl-substituted flavones. Understanding its precise chemical structure is the foundational step for any meaningful biological or pharmacological investigation.

Molecular Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound: A Plausible Pathway and Strategic Considerations

A robust understanding of a compound's synthesis is paramount for its accurate spectral analysis. The synthetic route not only provides the target molecule but also offers insights into potential impurities and byproducts that could interfere with spectral interpretation. A common and effective method for the synthesis of flavones is the Baker-Venkataraman rearrangement, followed by cyclization.

Retrosynthetic Analysis

A logical approach to devising the synthesis of this compound begins with a retrosynthetic analysis.

Caption: Retrosynthetic analysis of this compound.

This retrosynthetic approach suggests that this compound can be synthesized from 4-ethyl-2-hydroxyacetophenone and benzaldehyde via a chalcone intermediate.

Step-by-Step Synthetic Protocol

Step 1: Claisen-Schmidt Condensation to form the Chalcone Intermediate

This reaction involves the base-catalyzed condensation of an acetophenone with an aldehyde.

-

Reactants: 4-Ethyl-2-hydroxyacetophenone and Benzaldehyde.

-

Catalyst: A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in an alcoholic solvent (e.g., ethanol).

-

Procedure:

-

Dissolve 4-ethyl-2-hydroxyacetophenone and benzaldehyde in ethanol.

-

Slowly add a concentrated aqueous or alcoholic solution of the base at room temperature.

-

Stir the reaction mixture for several hours until the formation of a precipitate is observed.

-

Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the chalcone.

-

Filter, wash with water, and recrystallize the crude chalcone from a suitable solvent like ethanol.

-

Step 2: Oxidative Cyclization to this compound

The chalcone intermediate is then cyclized to form the flavone ring.

-

Reactant: The synthesized chalcone from Step 1.

-

Reagent: Iodine in a suitable solvent like dimethyl sulfoxide (DMSO) or a mixture of DMSO and sulfuric acid.

-

Procedure:

-

Dissolve the chalcone in DMSO.

-

Add a catalytic amount of iodine and a few drops of concentrated sulfuric acid.

-

Heat the reaction mixture at a temperature range of 100-120 °C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude this compound.

-

Filter the solid, wash thoroughly with water and then with a sodium thiosulfate solution to remove any remaining iodine.

-

Purify the crude product by column chromatography or recrystallization.

-

Spectral Analysis of this compound: A Multi-technique Approach

The definitive identification of this compound relies on a synergistic combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating confirmation of the molecule's identity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming the overall structure and the nature of its substituents.

-

Expected Molecular Ion: For this compound (C₁₇H₁₄O₂), the expected exact mass is approximately 250.0994 g/mol . In an ESI-MS experiment, this would typically be observed as the protonated molecule [M+H]⁺ at m/z 251.1072.

-

Key Fragmentation Pathways: The fragmentation of the flavone core is well-characterized and primarily involves retro-Diels-Alder (rDA) reactions, leading to characteristic fragments of the A and B rings.[1] For this compound, key predicted fragmentations would include:

-

Loss of the ethyl group (-29 Da) as an ethyl radical, leading to a fragment at m/z 221.

-

Cleavage of the C-ring via an rDA mechanism, which can provide information about the substitution on both the A and B rings.

-

Loss of CO (28 Da) from the pyrone ring.

-

Table 1: Predicted Key Mass Fragments for this compound

| m/z (Predicted) | Proposed Fragment | Notes |

| 251.1072 | [M+H]⁺ | Protonated molecular ion |

| 222.0654 | [M-C₂H₅]⁺ | Loss of the ethyl group |

| 147.0446 | [A-ring fragment]⁺ | rDA fragmentation product containing the ethyl-substituted A-ring |

| 105.0334 | [B-ring fragment]⁺ | rDA fragmentation product containing the unsubstituted B-ring |

| 120.0211 | [Fragment] | Loss of CO from a larger fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the detailed structural elucidation of organic molecules, providing precise information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~8.1 | d | ~2.0 |

| H-7 | ~7.6 | dd | ~8.5, 2.0 |

| H-8 | ~7.4 | d | ~8.5 |

| H-3 | ~6.8 | s | - |

| H-2', H-6' | ~7.9 | m | - |

| H-3', H-4', H-5' | ~7.5 | m | - |

| -CH₂- (ethyl) | ~2.8 | q | ~7.5 |

| -CH₃ (ethyl) | ~1.3 | t | ~7.5 |

-

Rationale: The ethyl group at C-6 will influence the chemical shifts of the A-ring protons. H-5 and H-7 will be deshielded due to their proximity to the carbonyl group and the ethyl substituent. The characteristic singlet for H-3 is a hallmark of the flavone core. The protons of the ethyl group will appear as a quartet and a triplet in the aliphatic region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~163 |

| C-3 | ~107 |

| C-4 | ~178 |

| C-4a | ~124 |

| C-5 | ~126 |

| C-6 | ~138 |

| C-7 | ~134 |

| C-8 | ~118 |

| C-8a | ~156 |

| C-1' | ~132 |

| C-2', C-6' | ~126 |

| C-3', C-5' | ~129 |

| C-4' | ~131 |

| -CH₂- (ethyl) | ~29 |

| -CH₃ (ethyl) | ~16 |

-

Rationale: The carbonyl carbon (C-4) will have the most downfield shift. The carbons of the A and B rings will appear in the aromatic region, with their specific shifts influenced by the ethyl substituent and the oxygen heteroatom. The carbons of the ethyl group will be found in the upfield aliphatic region.

2D NMR Experiments (COSY, HSQC, HMBC)

To unequivocally assign all proton and carbon signals, 2D NMR experiments are indispensable.

-

COSY (Correlation Spectroscopy): Will show correlations between coupled protons, for example, between the -CH₂- and -CH₃ protons of the ethyl group, and between the coupled protons on the A and B rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the direct assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for connecting the different fragments of the molecule, for instance, showing a correlation from the H-5 proton to the C-4 and C-6 carbons, and from the ethyl protons to C-6.

Caption: Workflow for NMR-based structure elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly sensitive to the extent of conjugation. Flavonoids typically exhibit two major absorption bands.[2]

-

Band I (300-380 nm): Arises from the cinnamoyl system (B-ring and the C-ring).

-

Band II (240-280 nm): Arises from the benzoyl system (A-ring).

For this compound, the expected UV-Vis spectrum in a solvent like methanol would show these two characteristic bands. The ethyl group, being an alkyl substituent, is not expected to cause a significant shift in the absorption maxima compared to the parent flavone molecule.

Table 4: Predicted UV-Vis Absorption Maxima for this compound (in Methanol)

| Band | Predicted λₘₐₓ (nm) |

| Band I | ~310-330 |

| Band II | ~250-270 |

The use of shift reagents, such as sodium hydroxide or aluminum chloride, can provide further structural information by causing characteristic shifts in the absorption bands if hydroxyl groups were present. However, for this compound, which lacks hydroxyl groups, these reagents would not induce significant spectral changes.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3050-3100 | C-H stretch (aromatic) |

| ~2850-2960 | C-H stretch (aliphatic - ethyl group) |

| ~1630-1650 | C=O stretch (conjugated ketone) |

| ~1500-1600 | C=C stretch (aromatic rings) |

| ~1000-1300 | C-O stretch (ether) |

-

Rationale: The most characteristic peak will be the strong absorption from the conjugated carbonyl group (C=O) in the pyrone ring. The presence of both aromatic and aliphatic C-H stretches will also be evident.

Conclusion: A Unified Approach to Structural Integrity